![molecular formula C17H14FN3O2S B2956564 8-fluoro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034275-60-8](/img/structure/B2956564.png)
8-fluoro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-fluoro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C17H14FN3O2S and its molecular weight is 343.38. The purity is usually 95%.
BenchChem offers high-quality 8-fluoro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-fluoro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nuclear Magnetic Resonance (NMR) Studies
Research has explored the NMR characteristics of bicyclic thiophene derivatives, including compounds with structural similarities to the one . These studies have highlighted the observation of through-space H–F coupling over seven bonds in certain derivatives, providing insights into the molecular structure and electronic interactions within these compounds (Hirohashi, Inaba, & Yamamoto, 1975).
Antimicrobial and Antitumor Activity
Several studies have synthesized novel derivatives incorporating thiophene and pyrimidine moieties, investigating their antimicrobial and antitumor activities. For instance, novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones were synthesized and evaluated for antimicrobial activities, with some compounds showing mild activities (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018). Moreover, fluorinated and iodinated pyrrolopyrimidines have been developed as potential ligands for imaging receptors, highlighting their utility in biomedical research (Martarello et al., 2001).
Synthesis of Fluoro Substituted Compounds
The synthesis of fluoro-substituted benzo[b]pyran derivatives with potential anti-lung cancer activity has been reported. These studies involve the synthesis of various derivatives and testing against human cancer cell lines, indicating the importance of fluoro-substituted compounds in medicinal chemistry (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Quantum Chemical Calculations and Cytotoxic Activity
Quantum chemical calculations and cytotoxic activities of new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives have been explored. These studies demonstrate the synthesis, structural characterization, and evaluation of cytotoxic activities against cancerous cell lines, contributing to the development of potential therapeutic agents (Kökbudak, Saracoglu, Akkoç, Çimen, Yilmazer, & Kandemirli, 2020).
Translocator Protein Ligands
Novel Pyrazolo[1,5-a]pyrimidines have been synthesized as ligands for the Translocator Protein 18 kDa (TSPO), indicating their potential in imaging neuroinflammatory processes through positron emission tomography (PET). This research underscores the role of fluorinated compounds in developing diagnostic tools for neurological conditions (Damont et al., 2015).
Propiedades
IUPAC Name |
13-fluoro-5-(2-thiophen-2-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-11-3-4-15-19-14-5-6-20(10-13(14)17(23)21(15)9-11)16(22)8-12-2-1-7-24-12/h1-4,7,9H,5-6,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKUGONGUVDURY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


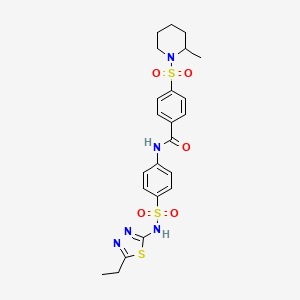
![N-[(5-chloro-2-methoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2956485.png)
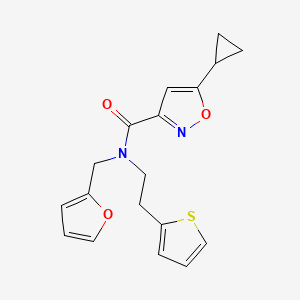
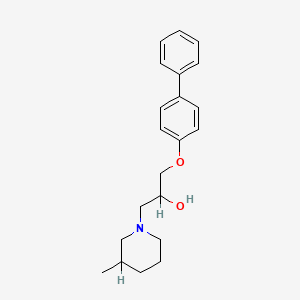
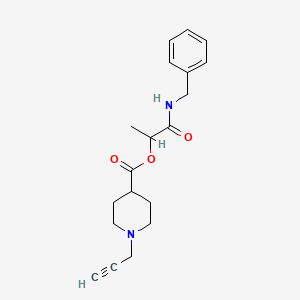


![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(tetrahydrofuran-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2956495.png)
![2-[4-(Trimethylsilyl)phenyl]acetonitrile](/img/structure/B2956497.png)
amino}acetamide](/img/structure/B2956498.png)
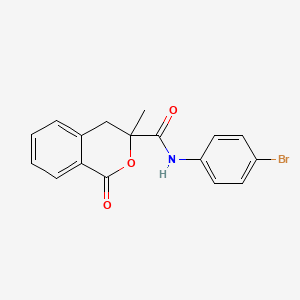
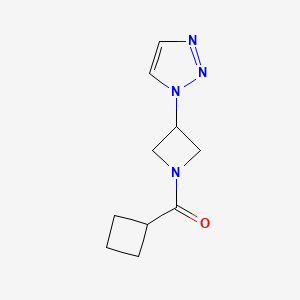
![9-Hydroxy-4lambda6-thia-5-azatricyclo[4.2.1.0,3,7]nonane-4,4-dione](/img/structure/B2956502.png)